Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate
Description
Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate is a methyl ester derivative featuring a 2-oxopropanoate backbone substituted with a 6-methoxy-2-naphthyl group. This compound combines the reactivity of the α-ketoester moiety with the aromatic properties of the naphthalene ring, making it a versatile intermediate in organic synthesis and pharmaceutical research. The methoxy group at the 6-position of the naphthyl ring enhances solubility in polar solvents, while the naphthalene system contributes to π-π stacking interactions, which are critical in materials science and drug design .
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 3-(6-methoxynaphthalen-2-yl)-2-oxopropanoate |
InChI |
InChI=1S/C15H14O4/c1-18-13-6-5-11-7-10(3-4-12(11)9-13)8-14(16)15(17)19-2/h3-7,9H,8H2,1-2H3 |
InChI Key |
ODIKBGUBHPENDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate typically involves the reaction of 6-methoxy-2-naphthaldehyde with methyl chloroacetate in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(6-Hydroxy-2-naphthyl)-2-oxopropanoate.
Reduction: Formation of 3-(6-Methoxy-2-naphthyl)-2-hydroxypropanoate.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.
Scientific Research Applications
Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and antifungal activities.
Materials Science: The compound’s structural properties make it useful in the development of new materials with specific optical and electronic properties.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Methyl 3-(4-Methoxyphenyl)-2-oxopropanoate
This compound replaces the 6-methoxy-2-naphthyl group with a 4-methoxyphenyl substituent. The absence of the fused naphthalene ring reduces molecular weight (244.29 g/mol vs. 270.28 g/mol for the target compound) and decreases lipophilicity. The methoxy group at the para position on the phenyl ring retains electron-donating effects, but the lack of extended conjugation results in lower UV absorbance compared to the naphthyl analogue .
Methyl 3-(3-Chloro-2-nitrophenyl)-2-oxopropanoate (5b)
Substituted with electron-withdrawing groups (chloro and nitro), this derivative exhibits significantly different reactivity. The nitro group at the ortho position directs electrophilic substitution reactions away from the aromatic ring, contrasting with the methoxy group’s electron-donating behavior. This compound’s melting point (82–84°C) is higher than typical α-ketoesters due to increased dipole interactions .
Ethyl 3-Oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate
This ethyl ester features an amino substituent, enabling hydrogen bonding and enhancing biological activity. The presence of a chiral center (from the phenylethylamine moiety) introduces stereochemical complexity absent in the target compound. Its molecular weight (311.15 g/mol) exceeds that of the methyl-based derivatives .
Analogs with Heterocyclic or Aliphatic Substituents
Methyl 2-Oxopropanoate
A simpler analogue lacking aromatic groups, this compound is naturally occurring in Spondias cytherea fruit. Its low molecular weight (102.09 g/mol) and high volatility make it suitable for GC-MS analysis, unlike the naphthyl-substituted target compound, which requires advanced techniques like HPLC or X-ray crystallography for characterization .
Methyl 3-(4-Fluoro-2-nitrophenyl)-2-oxopropanoate
The fluorine and nitro substituents create a strongly electron-deficient aromatic ring, enhancing reactivity toward nucleophilic aromatic substitution. This contrasts with the electron-rich naphthyl group in the target compound, which favors electrophilic substitution. The fluorine atom also increases metabolic stability in pharmaceutical applications .
Data Tables
Table 1: Physical and Chemical Properties
Key Research Findings
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance solubility and direct electrophilic reactions to specific positions, while electron-withdrawing groups (e.g., nitro, fluoro) increase reactivity toward nucleophiles .
- Biological Relevance : Naphthyl-substituted compounds exhibit enhanced binding to aromatic receptors compared to phenyl analogues, suggesting utility in drug design .
- Structural Characterization : X-ray crystallography (using SHELX programs) and mass spectrometry are critical for resolving the complex structures of α-ketoester derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
